N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that features a morpholine ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method starts with the reaction of naphthalene with an appropriate halogenating agent to introduce a halide group. This intermediate is then reacted with morpholine to form the morpholino-naphthalene derivative. The final step involves the acylation of this intermediate with m-tolylacetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity to biological targets, while the naphthalene moiety can facilitate interactions with hydrophobic pockets in proteins. The acetamide group may participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
N-(2-morpholinoethyl)-2-(m-tolyl)acetamide: Lacks the naphthalene moiety, potentially reducing its hydrophobic interactions.
N-(2-piperidino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide: Contains a piperidine ring instead of morpholine, which may alter its binding properties and biological activity.
N-(2-morpholino-2-(phenyl)ethyl)-2-(m-tolyl)acetamide: Substitutes the naphthalene moiety with a phenyl group, affecting its overall structure and reactivity.
Uniqueness: N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-(m-tolyl)acetamide is unique due to the combination of its morpholine ring, naphthalene moiety, and acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-6-4-7-20(16-19)17-25(28)26-18-24(27-12-14-29-15-13-27)23-11-5-9-21-8-2-3-10-22(21)23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQKKCFPEGJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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